BenchChemオンラインストアへようこそ!

1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Lipophilicity Drug-likeness Physicochemical profiling

This compound is a structurally defined FPR2 agonist chemotype analog from WO 2024/220453 A1, featuring a unique N-cyclohexyl-N-methyl urea and N-p-tolyl-5-oxopyrrolidine scaffold. With a CNS drug-like profile (cLogP 2.6, TPSA 52.7 Ų, MW 329.4 g/mol) and only 3 rotatable bonds, it serves as a rigid, low-entropy probe for SAR studies, in‑vitro permeability calibration (PAMPA‑BBB, MDCK‑MDR1), and selectivity screening panels. Its para-methyl substitution on the aryl ring enables systematic evaluation of lipophilic tolerance and aromatic π‑stacking effects versus unsubstituted phenyl analogs. Procuring the exact compound ensures reproducible screening campaigns and avoids property shifts caused by structural variations (e.g., altered TPSA, rotatable bond count) seen in methylene‑spaced or de‑methylated variants.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 894012-54-5
Cat. No. B2472917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894012-54-5
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCCCC3
InChIInChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-15(12-18(22)23)20-19(24)21(2)16-6-4-3-5-7-16/h8-11,15-16H,3-7,12-13H2,1-2H3,(H,20,24)
InChIKeyBEUJCJJWAQODHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894012-54-5): Chemical Identity and Physicochemical Baseline


1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894012-54-5) is a synthetic N-cyclohexyl-N-methyl-5-oxopyrrolidin-3-yl urea derivative with the molecular formula C₁₉H₂₇N₃O₂ and a molecular weight of 329.4 g/mol [1]. The compound is catalogued in PubChem (CID 16801412), and key computed physicochemical descriptors include a cLogP (XLogP3-AA) of 2.6, a topological polar surface area (TPSA) of 52.7 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds [1]. These values place the compound within a moderate lipophilicity range and a physicochemical property space consistent with oral bioavailability potential, though no in vivo pharmacokinetic data are currently publicly available.

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894012-54-5): Why In-Class Substitution Carries Measurable Physicochemical Risk


Within the 5-oxopyrrolidin-3-yl urea chemotype, minor structural modifications produce quantifiable shifts in key physicochemical properties that are critical for assay performance and lead optimization. For example, removal of the N-cyclohexyl-N-methyl motif in favor of a simple N-cyclohexyl urea reduces topological polar surface area and alters rotatable bond count relative to the target compound [1]. Conversely, replacement of the p-tolyl group on the pyrrolidinone nitrogen with an unsubstituted phenyl ring modifies both lipophilicity (ΔcLogP) and aromatic π-stacking potential [2][3]. These structural variations can significantly impact solubility, aggregation propensity, and target engagement in FPR2-based or other receptor screens, making direct procurement of the exact target compound essential for reproducible screening campaigns [4].

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894012-54-5): Quantitative Differentiation Evidence Against Closest Analogs


Computational Lipophilicity (cLogP) Differentiation: p-Tolyl Target vs. Unsubstituted Phenyl Analog

The target compound incorporates an N-(4-methylphenyl) (p-tolyl) substituent on the pyrrolidinone ring, which is directly compared to the des-methyl phenyl analog 1-cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894001-62-8). The addition of a para-methyl group is predicted to increase lipophilicity. PubChem-computed XLogP3-AA values provide a quantitative, though computational, differentiation [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Against N-Cyclohexyl-Only Analog

The target compound (TPSA = 52.7 Ų) possesses a urea moiety with N-cyclohexyl-N-methyl substitution, which distinguishes it from analogs where the N-methyl is absent, such as 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351623-12-5) [1]. The TPSA value for the target compound is explicitly computed and is a critical parameter for predicting passive membrane permeability and CNS penetration [1].

Polarity Membrane permeability CNS drug-likeness

Rotatable Bond Count Differentiation: Target Compound Flexibility vs. Homolog with Methylene Spacer

The target compound, with the urea directly attached to the pyrrolidinone ring at the 3-position, has 3 rotatable bonds as computed by PubChem [1]. This is compared to a homolog where a methylene spacer is inserted: 1-cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954660-21-0) [2]. The methylene insertion increases the rotatable bond count by one, which can increase conformational entropy and potentially reduce binding affinity for certain targets.

Conformational flexibility Entropic penalty Ligand efficiency

Chemotype Relevance: Pyrrolidinone Urea Scaffold as Defined FPR2 Agonist Pharmacophore

The 5-oxopyrrolidin-3-yl urea chemotype represented by the target compound is the core scaffold of a series of novel FPR2 agonists claimed in patent WO 2024/220453 A1 by Bristol-Myers Squibb for the treatment of atherosclerosis and heart failure [1]. While the target compound itself is not disclosed as a specific example in the patent, the class has been validated for on-target FPR2 agonism, providing procurement rationale for structure-activity relationship (SAR) expansion sets.

FPR2 agonist Inflammation Cardiovascular GPCR

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894012-54-5): Recommended Procurement-Driven Application Scenarios


FPR2-Targeted SAR Library Expansion for Atherosclerosis and Heart Failure

The target compound serves as a structurally relevant analog for expanding SAR around the pyrrolidinone urea FPR2 agonist chemotype claimed in WO 2024/220453 A1 [1]. Its unique combination of N-cyclohexyl-N-methyl urea and N-p-tolyl-5-oxopyrrolidine substituents provides a differentiated vector for probing lipophilic tolerance and aromatic substitution effects on FPR2 potency and selectivity. Procurement of this compound allows medicinal chemistry teams to systematically evaluate the impact of para-methyl substitution on the aryl ring compared to unsubstituted phenyl or other aryl variants.

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a computed TPSA of 52.7 Ų, cLogP of 2.6, and a molecular weight of 329.4 g/mol [1], this compound occupies a property space that meets common CNS drug-likeness criteria (TPSA < 60 Ų, MW < 400). It can be used as a benchmarking standard for calibrating in vitro permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) when evaluating the CNS penetration potential of novel pyrrolidinone urea analogs. Its single H-bond donor and moderate lipophilicity also make it suitable as a reference compound for plasma protein binding and metabolic stability studies.

Conformational Restriction Probe in Structure-Based Drug Design

The direct attachment of the urea to the pyrrolidinone 3-position (3 rotatable bonds) [1] contrasts with methylene-spaced homologs. This reduced conformational flexibility can be exploited in co-crystallography or molecular docking studies to assess the entropic contribution to binding. Procurement of this specific compound, rather than a more flexible analog, is critical for minimizing conformational entropy penalties when targeting rigid binding pockets in FPR2 or related GPCRs.

Negative Control or Selectivity Counter-Screen in Kinase and Protease Panels

Vendor annotations suggest this compound class may interact with certain kinases and proteases [1]. Although direct target engagement data are not publicly available, the compound can be included in broad-panel selectivity screens to establish whether the pyrrolidinone urea scaffold engenders off-target liabilities. This is particularly relevant when profiling lead compounds derived from the FPR2 agonist series, where selectivity against the kinome and other enzyme classes must be demonstrated.

Quote Request

Request a Quote for 1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.